molecular formula C15H11BrN4O3 B5861833 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No. B5861833
M. Wt: 375.18 g/mol
InChI Key: WNVNWBYPYUCDLM-UHFFFAOYSA-N
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Description

4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTM is a tetrazole-based compound, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is not fully understood. However, it is believed that 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression.
Biochemical and physiological effects:
4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to have anticancer properties, which can help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, which makes it easy to use in different experimental settings. However, 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid also has some limitations. It is a relatively new compound, and its biological effects are not fully understood. In addition, it may have some toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid. One area of research is to further investigate its mechanism of action and how it exerts its biological effects. Another area of research is to study its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to determine the toxicity and safety of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid in different experimental settings. Finally, the synthesis of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid derivatives may lead to the discovery of compounds with even more potent biological activities.

Synthesis Methods

The synthesis of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a multi-step process that involves the reaction of 4-bromobenzoic acid with sodium azide to form 4-bromo-1-azidobenzene. This intermediate is then reacted with trimethylsilyl chloride and triethylamine to form 4-bromo-1-(trimethylsilyl)benzene-1-azide. The final step involves the reaction of this intermediate with sodium methoxide to form 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid.

Scientific Research Applications

4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVNWBYPYUCDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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